![molecular formula C20H15F3N4O2S B6585098 N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251693-16-9](/img/structure/B6585098.png)
N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a complex organic molecule. It has a molecular weight of 493.49 and a molecular formula of C26 H22 F3 N5 O2 . The compound is achiral and has a logP value of 5.1474, a logD value of 5.1373, and a logSw value of -5.2312 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 493.49, a molecular formula of C26 H22 F3 N5 O2, and a polar surface area of 68.491 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The compound is achiral and has a logP value of 5.1474, a logD value of 5.1373, and a logSw value of -5.2312 .Mechanism of Action
Target of Action
The presence of the [1,2,4]triazolo[4,3-a]pyridine moiety, a common structural feature in many bioactive compounds, suggests potential interactions with various enzymes, receptors, or ion channels .
Mode of Action
The presence of multiple fluorine atoms could enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
Compounds containing similar structural features have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (49349), logP (51474), and polar surface area (68491), provide some clues about its potential pharmacokinetic behavior . For instance, its relatively high logP value suggests that it may be well-absorbed following oral administration, while its polar surface area may influence its distribution within the body.
Result of Action
Given the wide range of biological activities associated with compounds containing similar structural features, it is likely that this compound could induce a variety of cellular responses depending on the specific targets it interacts with .
properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(6-3-7-26(13)20)30(28,29)27(18-5-2-4-15(21)11-18)12-14-8-16(22)10-17(23)9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAVPCAZIXATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.